

physical and chemical properties of 5-Fluoro-2-methyl-4-nitroaniline

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-4-nitroaniline

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5-Fluoro-2-methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Fluoro-2-methyl-4-nitroaniline** (CAS No. 633327-50-1). Due to the limited availability of specific experimental data for this compound, this document consolidates information from supplier specifications and provides generalized methodologies and theoretical considerations based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further experimental investigation is required.

Introduction

5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of a fluorine atom, a nitro group, and a methyl group on the aniline scaffold suggests a unique combination of electronic and steric properties that

can influence its reactivity and biological activity. This guide aims to provide a detailed summary of the available information on this compound.

Chemical and Physical Properties

Quantitative experimental data for many physical properties of **5-Fluoro-2-methyl-4-nitroaniline** are not readily available in published literature. The information presented below is a compilation of data from chemical suppliers and predicted values.

Table 1: Physical and Chemical Properties of **5-Fluoro-2-methyl-4-nitroaniline**

| Property | Value | Source |
|---------------------|--|---|
| IUPAC Name | 5-fluoro-2-methyl-4-nitroaniline | [1] [2] |
| CAS Number | 633327-50-1 | [1] [2] |
| Molecular Formula | C ₇ H ₇ FN ₂ O ₂ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥95% | [1] [2] |
| Storage Temperature | Refrigerator | [2] |
| SMILES | CC1=CC(--INVALID-LINK-- [O-])=C(F)C=C1N | [1] |
| InChI Key | RZRYLRYVZYEYNR- UHFFFAOYSA-N | [2] |

Note: Specific experimental data for melting point, boiling point, and solubility were not found in the available literature. Commercial suppliers list the compound as a solid, suggesting a melting point above room temperature.[\[2\]](#)

Synthesis and Purification

A detailed, peer-reviewed experimental protocol for the synthesis of **5-Fluoro-2-methyl-4-nitroaniline** is not currently available. However, a plausible synthetic route can be proposed

based on standard organic chemistry transformations and analogous procedures for similar substituted nitroanilines.

Proposed Synthetic Pathway

A potential synthetic route could involve the nitration of a suitable precursor, such as 3-fluoro-6-methylaniline. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.

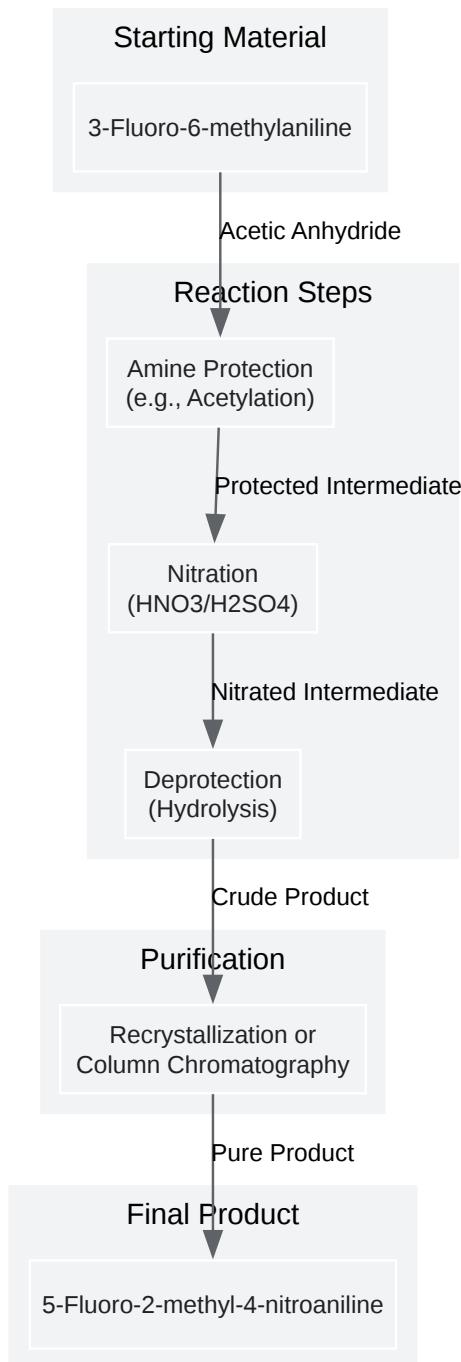
Generalized Experimental Protocol (Hypothetical):

- Protection of the Amine: The amino group of the starting material (e.g., 3-fluoro-6-methylaniline) would likely be protected, for instance, by acetylation with acetic anhydride, to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration step.
- Nitration: The protected intermediate would then be subjected to nitration using a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce the nitro group at the desired position.
- Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, **5-Fluoro-2-methyl-4-nitroaniline**.
- Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would require experimental optimization.

Logical Workflow for Synthesis

Proposed Synthetic Workflow

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Caption: Proposed synthetic workflow for **5-Fluoro-2-methyl-4-nitroaniline**.

Spectral Data

Specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for **5-Fluoro-2-methyl-4-nitroaniline** are not available in the public domain. Chemical suppliers may provide this information upon request.^[3]

Reactivity and Chemical Behavior

The chemical reactivity of **5-Fluoro-2-methyl-4-nitroaniline** is dictated by its functional groups: the aniline moiety, the nitro group, and the fluorine substituent on the aromatic ring.

- Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also a base, although its basicity is reduced by the electron-withdrawing effects of the nitro and fluoro groups.
- Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would provide a route to 5-fluoro-2-methylbenzene-1,4-diamine, a potentially useful synthetic intermediate.
- Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino, methyl) and electron-withdrawing (nitro, fluoro) groups. This complex substitution pattern will influence the regioselectivity of any further aromatic substitution reactions.

Potential Applications in Research and Drug Development

While no specific applications for **5-Fluoro-2-methyl-4-nitroaniline** have been documented, its structure suggests several potential areas of interest for researchers:

- Medicinal Chemistry: As a substituted aniline, it could serve as a building block for the synthesis of kinase inhibitors, antibacterial agents, or other biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity.
- Materials Science: Nitroanilines are known to exhibit non-linear optical (NLO) properties. The specific substitution pattern of this molecule may impart interesting NLO characteristics.

Safety Information

Safety data for **5-Fluoro-2-methyl-4-nitroaniline** is provided by suppliers. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Fluoro-2-methyl-4-nitroaniline is a chemical compound with potential applications in various fields of research and development. However, there is a notable lack of publicly available, experimentally determined data regarding its physical properties, spectral characteristics, and specific synthetic protocols. This guide has summarized the currently available information and provided a theoretical framework for its synthesis and reactivity. Further experimental work is necessary to fully characterize this compound and unlock its potential.

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References

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